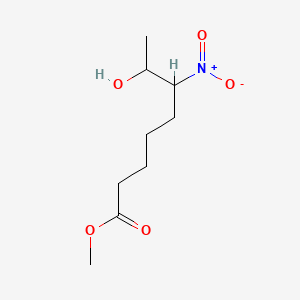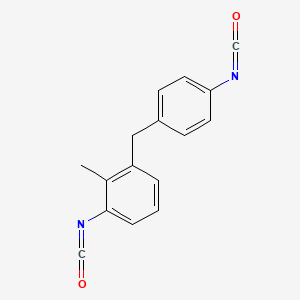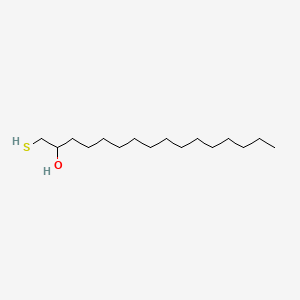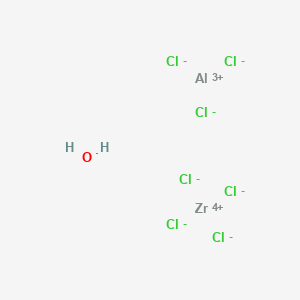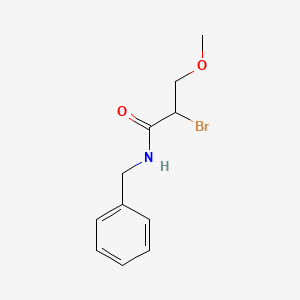
N-benzyl-2-bromo-3-methoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-bromo-3-methoxypropanamide: is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of propanamide, featuring a benzyl group, a bromine atom, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of 3-methoxypropanamide: The synthesis of N-benzyl-2-bromo-3-methoxypropanamide can begin with the bromination of 3-methoxypropanamide. This reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane.
N-benzylation: The brominated intermediate is then subjected to N-benzylation. This step involves the reaction of the brominated compound with benzylamine (C6H5CH2NH2) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-benzyl-2-bromo-3-methoxypropanamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Oxidation Reactions: The methoxy group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of N-benzyl-2-hydroxy-3-methoxypropanamide.
Oxidation: Formation of N-benzyl-2-bromo-3-methoxypropanal or N-benzyl-2-bromo-3-methoxypropanoic acid.
Reduction: Formation of N-benzyl-2-bromo-3-methoxypropylamine.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: N-benzyl-2-bromo-3-methoxypropanamide serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Candidate: Due to its structural features, it may be explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-2-bromo-3-methoxypropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
N-benzyl-2-chloro-3-methoxypropanamide: Similar structure but with a chlorine atom instead of bromine.
N-benzyl-2-bromo-3-hydroxypropanamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: N-benzyl-2-bromo-3-methoxypropanamide is unique due to the combination of the benzyl, bromine, and methoxy groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom makes it a versatile intermediate for further functionalization through substitution reactions.
Propriétés
Numéro CAS |
705283-58-5 |
|---|---|
Formule moléculaire |
C11H14BrNO2 |
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
N-benzyl-2-bromo-3-methoxypropanamide |
InChI |
InChI=1S/C11H14BrNO2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) |
Clé InChI |
ZNDWHVGHGXQGDS-UHFFFAOYSA-N |
SMILES canonique |
COCC(C(=O)NCC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



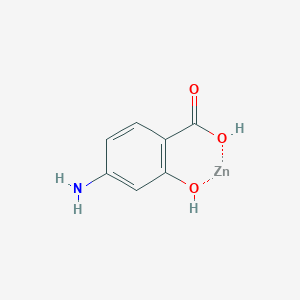
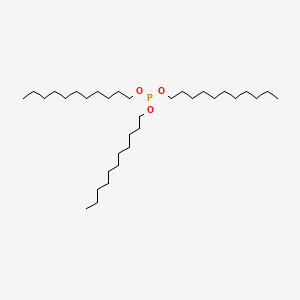

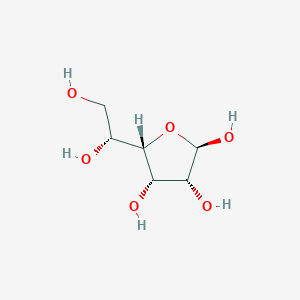
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

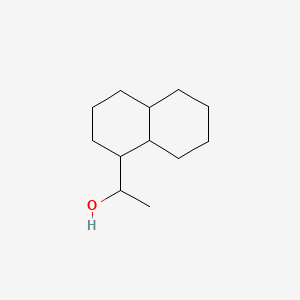
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
